molecular formula C15H23NO5 B15028766 Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate

Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate

Cat. No.: B15028766
M. Wt: 297.35 g/mol
InChI Key: WXCWKMKSNGJMJE-UHFFFAOYSA-N
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Description

Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate typically involves the reaction of 5-formyl-2-ethoxybenzoic acid with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Monoethanolamine (MEA): A primary amine used in gas treating.

    Diethanolamine (DEA): A secondary amine also used in gas treating.

    Bendamustine Related Compounds: Compounds with similar structural features used in medicinal chemistry.

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

methyl 5-[[bis(2-hydroxyethyl)amino]methyl]-2-ethoxybenzoate

InChI

InChI=1S/C15H23NO5/c1-3-21-14-5-4-12(10-13(14)15(19)20-2)11-16(6-8-17)7-9-18/h4-5,10,17-18H,3,6-9,11H2,1-2H3

InChI Key

WXCWKMKSNGJMJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(CCO)CCO)C(=O)OC

Origin of Product

United States

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